A Comprehensive Technical Guide to 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol, a fluorinated heterocyclic compound with significant potential in medicinal and agrochemical research. This document delves into its chemical identity, synthesis, physical and chemical properties, and applications, with a particular focus on its relationship with its more commonly referenced isomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
Introduction: The Importance of Regioisomerism
The nomenclature of substituted pyrazoles can be complex, and in the case of 1-methyl-(trifluoromethyl)-1H-pyrazol-ol, two key regioisomers exist: 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol and 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. It is crucial to distinguish between these two, as their chemical and biological properties can differ. The CAS number 122431-37-2 is predominantly assigned to 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol .[1] Its isomer, the focus of this guide, is often formed as a byproduct in the synthesis of the former.[2][3]
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of molecules.[4] The pyrazole scaffold is also a privileged structure, appearing in numerous pharmaceuticals and agrochemicals.[5][6] The combination of these two moieties in 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol makes it a valuable building block for the synthesis of novel bioactive compounds.[7]
Physicochemical Properties and Identification
Detailed experimental data for 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol is not as widely available as for its 3-CF3 isomer. However, based on the general properties of such compounds and data for the related isomer, the following can be inferred. For comparative purposes, the properties of the 3-CF3 isomer (CAS 122431-37-2) are provided in the table below.
| Property | Value (for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol) | References |
| CAS Number | 122431-37-2 | [1] |
| Molecular Formula | C5H5F3N2O | [1] |
| Molecular Weight | 166.10 g/mol | [8] |
| Appearance | Light yellow crystalline powder or needles | [9] |
| Melting Point | 177-179 °C | [5][9] |
| Boiling Point | 224.4 °C at 760 mmHg | [5][10] |
| Density | 1.423 g/cm³ | [9] |
| Solubility | Data not widely available | |
| pKa | Data not widely available |
Synthesis and Regioselective Control
The synthesis of trifluoromethyl-substituted pyrazoles typically involves the condensation of a β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate (ETFAA), with methylhydrazine.[2][11] This reaction can lead to a mixture of the 3-CF3 and 5-CF3 regioisomers. The ratio of these isomers is highly dependent on the reaction conditions.
The general synthetic pathway is illustrated below:
Caption: General synthesis of pyrazole isomers.
Experimental Protocol: Acid-Catalyzed Synthesis
The following protocol is adapted from patented methods aimed at maximizing the yield of the 3-CF3 isomer, but it also produces the 5-CF3 isomer.[2]
-
Reaction Setup: A stirred glass reactor is charged with ethyl 4,4,4-trifluoroacetoacetate and an acid catalyst (e.g., sulfuric acid, acetic acid).
-
Temperature Control: The mixture is heated to a specific temperature, typically between 85-95°C.
-
Reagent Addition: An aqueous solution of methylhydrazine is added dropwise over a period of 30 minutes to 2 hours, maintaining the reaction temperature.
-
Reaction Progression: The reaction mixture is stirred for an additional 2 hours at the set temperature.
-
Workup and Isolation: Water is added, and a distillation is performed to remove volatile byproducts. The mixture is then cooled to induce crystallization.
-
Purification: The crystallized product, a mixture of isomers, is collected by filtration, washed with water, and dried. Separation of the isomers can be achieved through techniques like fractional crystallization or chromatography.
Controlling the regioselectivity is a key challenge. Research has shown that reaction conditions such as the type of acid catalyst, solvent, and temperature can influence the ratio of the two isomers.[2] For instance, some methods report achieving a selectivity of over 99:1 in favor of the 3-CF3 isomer.[2]
Applications and Research Interest
While the 3-CF3 isomer is a known intermediate in the production of herbicides like pyroxasulfone, the specific applications of the 5-CF3 isomer are less documented but hold significant potential.[7][11]
-
Pharmaceutical Scaffolding: As a fluorinated pyrazole, this compound is an attractive starting material for the synthesis of new drug candidates. The pyrazole nucleus is associated with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][6]
-
Agrochemical Development: The trifluoromethyl-pyrazole motif is a common feature in modern pesticides. 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol can be used to create novel fungicides and insecticides.[5][12]
-
Materials Science: Substituted pyrazoles can act as ligands in coordination chemistry and have potential applications in the development of functional materials.
Safety and Handling
Detailed toxicological data for 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol is not available. However, based on the data for the 3-CF3 isomer, the following precautions should be taken.[8]
-
Hazard Classification: The 3-CF3 isomer is classified as toxic if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Recommended storage temperature is 2-8°C.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol represents a valuable, albeit less-studied, building block in synthetic chemistry. Its utility is intrinsically linked to its regioisomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. A thorough understanding of the synthetic pathways that produce these isomers and the methods for their separation is essential for researchers looking to leverage their unique properties. As the demand for novel fluorinated compounds in drug discovery and agrochemicals continues to grow, it is likely that the chemistry and applications of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol will be further explored, revealing new opportunities for innovation.
References
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